molecular formula C20H24Cl3N3O B13746714 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride CAS No. 1242-71-3

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride

Cat. No.: B13746714
CAS No.: 1242-71-3
M. Wt: 428.8 g/mol
InChI Key: JULCZDGUUXWYAA-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related conditions. This compound, in particular, is characterized by its unique chemical structure, which includes a benzodiazepine core with various substituents that contribute to its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride typically involves several steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring.

    Substitution Reactions: Introduction of the chloro, dimethylamino, and phenyl groups through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for analytical methods, such as chromatography and spectroscopy.

Biology

In biological research, it is used to study the effects of benzodiazepines on various biological systems, including their interaction with neurotransmitter receptors.

Medicine

Medically, this compound is investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

Industry

In the pharmaceutical industry, it is used in the development and testing of new benzodiazepine derivatives with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride apart is its unique combination of substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to differences in efficacy, onset of action, and side effect profile.

Properties

CAS No.

1242-71-3

Molecular Formula

C20H24Cl3N3O

Molecular Weight

428.8 g/mol

IUPAC Name

7-chloro-1-[1-(dimethylamino)propan-2-yl]-5-phenyl-3H-1,4-benzodiazepin-2-one;dihydrochloride

InChI

InChI=1S/C20H22ClN3O.2ClH/c1-14(13-23(2)3)24-18-10-9-16(21)11-17(18)20(22-12-19(24)25)15-7-5-4-6-8-15;;/h4-11,14H,12-13H2,1-3H3;2*1H

InChI Key

JULCZDGUUXWYAA-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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